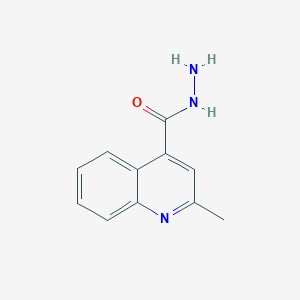
3-(2-Chloro-6-fluorophenyl)-N-(2-chloro-3-pyridinyl)-5-methyl-4-isoxazolecarboxamide
Overview
Description
3-(2-Chloro-6-fluorophenyl)-N-(2-chloro-3-pyridinyl)-5-methyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H10Cl2FN3O2 and its molecular weight is 366.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-6-fluorophenyl)-N-(2-chloro-3-pyridinyl)-5-methyl-4-isoxazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-6-fluorophenyl)-N-(2-chloro-3-pyridinyl)-5-methyl-4-isoxazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aurora Kinase Inhibition and Cancer Treatment
One significant application of related compounds is as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their overexpression is associated with various cancers. Inhibitors targeting Aurora A kinase, structurally similar to the compound , have shown promise in treating cancer by halting the proliferation of cancer cells. This application underscores the compound's potential in oncology research, aiming to develop new cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Activity through Novel Fluoro Substituted Compounds
Further research into fluoro-substituted compounds has revealed their anticancer activity, particularly against lung cancer. The introduction of fluorine atoms into organic molecules often enhances their biological activity, making them potent anticancer agents. Studies on novel fluoro substituted benzo[b]pyran derivatives have shown significant activity against human cancer cell lines, indicating the potential of fluoro-substituted compounds in developing new cancer therapies (A. G. Hammam et al., 2005).
Antipathogenic Applications
Another research direction explores the synthesis and antipathogenic activity of new thiourea derivatives. These compounds, including those with fluorine, chloro, and bromo substituents, have shown significant action against bacterial strains known for their biofilm formation capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. This finding points to the potential use of these derivatives as novel antimicrobial agents with antibiofilm properties, highlighting the broader applicability of the compound in antimicrobial research (Carmen Limban et al., 2011).
Met Kinase Inhibition for Cancer Therapy
Research has also identified compounds structurally related to "3-(2-Chloro-6-fluorophenyl)-N-(2-chloro-3-pyridinyl)-5-methyl-4-isoxazolecarboxamide" as selective and potent Met kinase inhibitors. Met kinase plays a critical role in cancer cell growth and survival. The development of selective inhibitors could lead to effective treatments for cancers driven by Met kinase dysregulation, demonstrating another promising avenue for the application of this compound in therapeutic development (G. M. Schroeder et al., 2009).
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(2-chloropyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2FN3O2/c1-8-12(16(23)21-11-6-3-7-20-15(11)18)14(22-24-8)13-9(17)4-2-5-10(13)19/h2-7H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPRSDZTTFFTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381697 | |
| Record name | ZINC02506158 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
368869-90-3 | |
| Record name | ZINC02506158 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



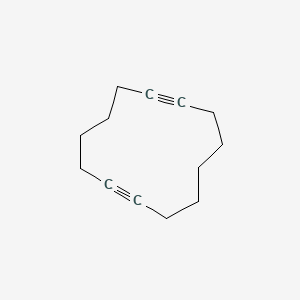


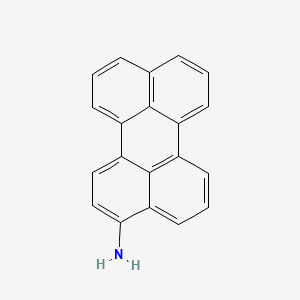
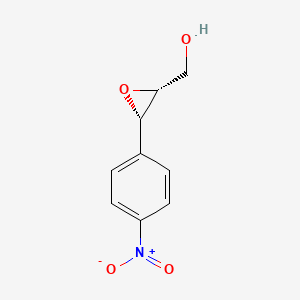

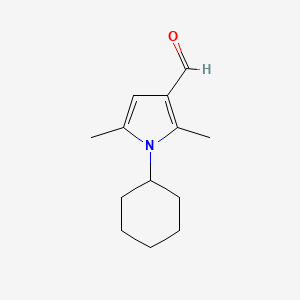
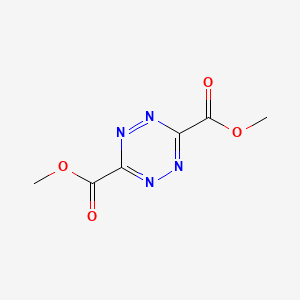

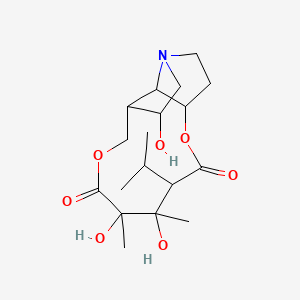
![1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1607483.png)
![6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1607484.png)
